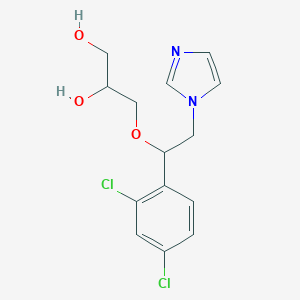![molecular formula C17H20O B050261 [1,1'-Biphenyl]-4-pentanol CAS No. 120756-57-2](/img/structure/B50261.png)
[1,1'-Biphenyl]-4-pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1'-Biphenyl]-4-pentanol is a chiral alcohol that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. This compound is commonly referred to as BINAPOL and is widely used in the synthesis of chiral compounds.
Wissenschaftliche Forschungsanwendungen
[1,1'-Biphenyl]-4-pentanol has found significant applications in various fields of science. It is widely used as a chiral ligand in asymmetric catalysis, which is a powerful tool for the synthesis of chiral compounds. BINAPOL has been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals. It has also been used as a chiral auxiliary in the synthesis of complex molecules. Apart from its applications in organic synthesis, BINAPOL has also been used as a chiral selector in chromatography and as a chiral dopant in liquid crystals.
Wirkmechanismus
The mechanism of action of [1,1'-Biphenyl]-4-pentanol in asymmetric catalysis involves the formation of a chiral complex with a metal catalyst. This complex then reacts with a substrate to give a chiral product. The chiral ligand plays a crucial role in determining the stereochemistry of the product. BINAPOL has a unique structure that allows it to form stable complexes with metal catalysts, making it an excellent chiral ligand.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of [1,1'-Biphenyl]-4-pentanol. However, studies have shown that it is relatively non-toxic and has low environmental impact. It has been used in various lab experiments without any adverse effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The use of [1,1'-Biphenyl]-4-pentanol as a chiral ligand in asymmetric catalysis has several advantages. It is a readily available and inexpensive compound, and its synthesis is relatively straightforward. BINAPOL has a high affinity for metal catalysts, resulting in high reaction rates and excellent enantioselectivity. However, it also has limitations. The synthesis of BINAPOL requires the use of toxic and expensive catalysts, which can limit its scalability. Additionally, the separation of the diastereomers can be challenging and time-consuming.
Zukünftige Richtungen
There are several future directions for the research and application of [1,1'-Biphenyl]-4-pentanol. One area of research is the development of new and more efficient catalysts for its synthesis. Another direction is the exploration of its potential applications in other fields, such as materials science and nanotechnology. Additionally, the use of BINAPOL in biocatalysis and enzymatic reactions is an area of growing interest. Further studies are needed to explore the potential of this compound fully.
Conclusion:
In conclusion, [1,1'-Biphenyl]-4-pentanol is a chiral alcohol that has found significant applications in asymmetric catalysis. Its unique structure and properties make it an excellent chiral ligand for the synthesis of chiral compounds. The synthesis method for BINAPOL is relatively straightforward, and it has a high affinity for metal catalysts, resulting in high reaction rates and excellent enantioselectivity. While there are limitations to its use, such as the use of toxic and expensive catalysts, the potential applications of [1,1'-Biphenyl]-4-pentanol in various fields of science make it an exciting compound for future research.
Eigenschaften
CAS-Nummer |
120756-57-2 |
|---|---|
Produktname |
[1,1'-Biphenyl]-4-pentanol |
Molekularformel |
C17H20O |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
5-(4-phenylphenyl)pentan-1-ol |
InChI |
InChI=1S/C17H20O/c18-14-6-2-3-7-15-10-12-17(13-11-15)16-8-4-1-5-9-16/h1,4-5,8-13,18H,2-3,6-7,14H2 |
InChI-Schlüssel |
GKFQLFNRJVCOFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCO |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCO |
Synonyme |
5-(4-BIPHENYLYL)PENTANOL |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

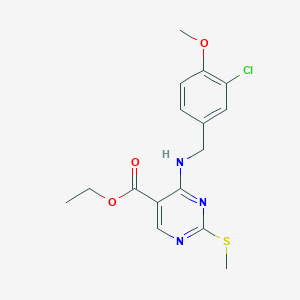
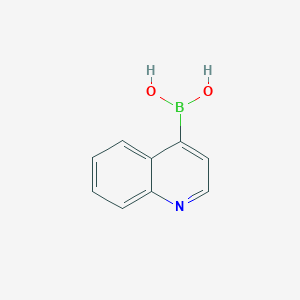
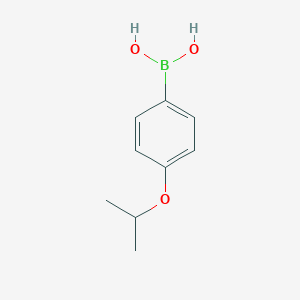
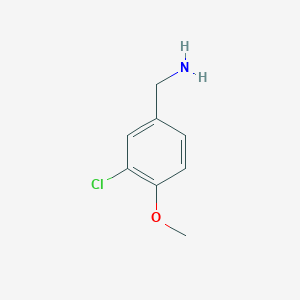

![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)
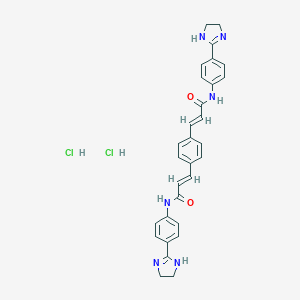
![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)
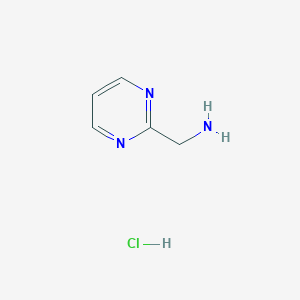
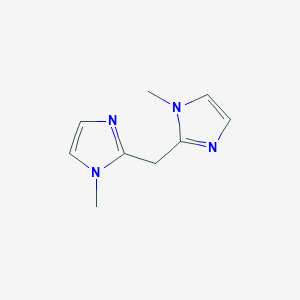
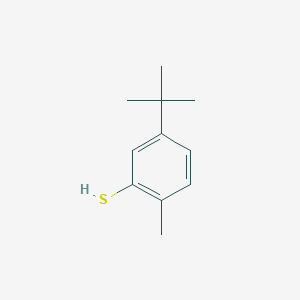
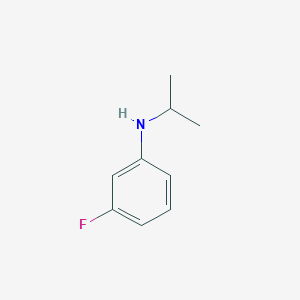
![1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B50208.png)
